molecular formula C16H22O3 B13739835 (2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate CAS No. 3611-73-2

(2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate

Cat. No.: B13739835
CAS No.: 3611-73-2
M. Wt: 262.34 g/mol
InChI Key: VFAUFTJOWDZNPC-UHFFFAOYSA-N
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Description

(2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2-phenylacetate group attached to a 2,2,4,4-tetramethyloxolan-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate typically involves the esterification of 2-phenylacetic acid with 2,2,4,4-tetramethyloxolan-3-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-phenylacetic acid derivatives.

    Reduction: 2-phenylethanol derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

(2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2-phenylacetic acid, which can then interact with various enzymes and receptors in biological systems. The pathways involved may include metabolic processes and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: An alcohol with a similar structural framework but different functional groups.

    Phenylacetic acid: A simpler compound with a phenylacetate group but lacking the oxolan moiety.

Uniqueness

(2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate is unique due to the presence of both the 2,2,4,4-tetramethyloxolan-3-yl and 2-phenylacetate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

3611-73-2

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

(2,2,4,4-tetramethyloxolan-3-yl) 2-phenylacetate

InChI

InChI=1S/C16H22O3/c1-15(2)11-18-16(3,4)14(15)19-13(17)10-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3

InChI Key

VFAUFTJOWDZNPC-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(C1OC(=O)CC2=CC=CC=C2)(C)C)C

Origin of Product

United States

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